

Technical Guide: Synthesis of Vapitadine Dihydrochloride

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Compound of Interest

Compound Name: Vapitadine dihydrochloride

CAS No.: 279253-83-7

Cat. No.: B1682830

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Executive Summary

- Compound: **Vapitadine Dihydrochloride** (R129160)
- IUPAC Name: 3-Carboxamide-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine] dihydrochloride
- Therapeutic Class: Selective, non-sedating H1-antihistamine.
- Core Structural Motif: A tricyclic imidazo[2,1-b][3]benzazepine system linked via a spiro-carbon (C11) to a piperidine ring.
- Synthesis Strategy: The synthesis follows a convergent route involving the construction of the spiro-benzazepine skeleton, followed by the fusion of the imidazole ring and final deprotection/salt formation.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at key strategic bonds:

- **Salt Dissociation:** The final step involves the protonation of the piperidine and imidazole nitrogens with HCl.
- **Amide Functionalization:** The C3-carboxamide is derived from a C3-ester precursor via ammonolysis.
- **Imidazole Ring Fusion:** The imidazole ring is constructed by reacting a 2-thioxo or 2-amino benzazepine intermediate with an -halo-ketoester (e.g., ethyl bromopyruvate).
- **Spiro-Tricyclic Core Assembly:** The benzazepine ring is formed via cyclization of a phenethylamine derivative with a piperidone.

Detailed Synthesis Pathway[1]

Phase 1: Construction of the Spiro-Benzazepine Core

The synthesis begins with the formation of the benzazepine ring system around the piperidine core.

- **Step 1.1: Precursor Condensation**
 - **Reagents:** 1-Benzyl-4-piperidone (Starting Material A), Phenethylamine derivative (Starting Material B), Polyphosphoric acid (PPA).
 - **Reaction:** The ketone carbonyl of the piperidone condenses with the amine of the phenethylamine. Subsequent intramolecular Friedel-Crafts cyclization closes the 7-membered azepine ring.
 - **Intermediate (1):** 1'-Benzyl-1,2,4,5-tetrahydro-spiro[3H-3-benzazepine-3,4'-piperidine] (Note: The numbering changes upon fusion; this is the spiro-benzazepine core).
 - **Critical Parameter:** Temperature control during PPA cyclization (typically 70–100°C) is vital to prevent charring.
- **Step 1.2: Activation of the Benzazepine Nitrogen**

- To fuse the imidazole ring, the secondary amine of the benzazepine must be converted to a thioamide or similar reactive species.
- Reagents: Carbon disulfide () or Thiophosgene; alternatively, isothiocyanate chemistry.
- Intermediate (2): 1'-Benzyl-spiro[5,6-dihydro-3H-benzazepine-11,4'-piperidine]-2-thione.

Phase 2: Imidazole Ring Fusion & Functionalization

This phase constructs the "imidazo" portion of the imidazo[2,1-b][3]benzazepine system.

- Step 2.1: Hantzsch-Type Cyclization
 - Reagents: Intermediate (2) + Ethyl Bromopyruvate ().
 - Solvent: Ethanol or DMF.
 - Mechanism: The sulfur atom attacks the -carbon of the bromopyruvate, followed by cyclization of the benzazepine nitrogen onto the ketone carbonyl. Dehydration yields the aromatic imidazole ring.
 - Intermediate (3): Ethyl 1'-benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxylate.
- Step 2.2: Ammonolysis (Amide Formation)
 - Reagents: Ammonia () in Methanol/Ethanol (saturated solution).
 - Conditions: Sealed vessel (autoclave) at elevated pressure/temperature (approx. 80–100°C).
 - Reaction: The ethyl ester at position 3 is converted to the primary carboxamide.

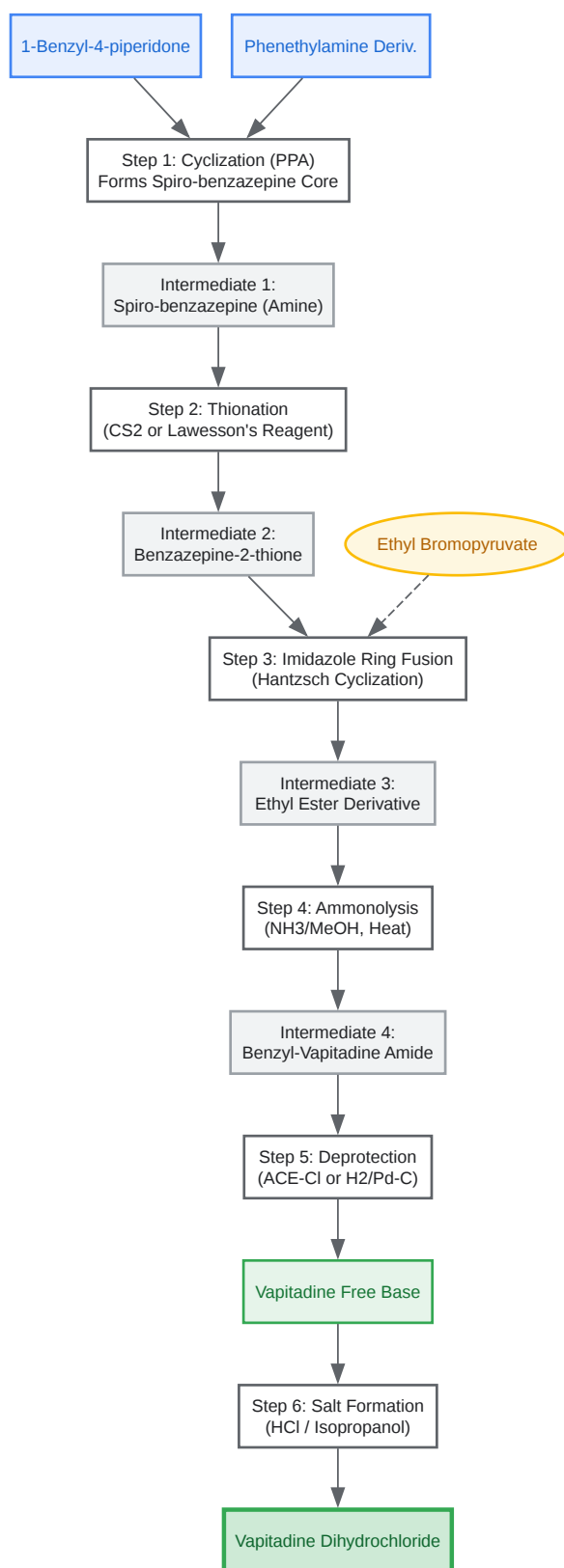
- Intermediate (4): 1'-Benzyl-spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide.

Phase 3: Deprotection and Salt Formation

The final phase removes the protecting group and stabilizes the drug as a salt.

- Step 3.1: N-Dealkylation (Deprotection)
 - Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by Methanol reflux; OR Hydrogenation (, Pd/C) if the benzyl group is labile enough (though ACE-Cl is preferred for tertiary N-benzyls in complex tricycles).
 - Reaction: Cleavage of the N-benzyl bond to yield the secondary amine on the piperidine ring.
 - Product: Vapitadine Free Base.
- Step 3.2: Hydrochlorination
 - Reagents: Isopropanol (IPA), Concentrated HCl or HCl gas.
 - Protocol: Dissolve the free base in warm IPA. Add 2.0–2.2 equivalents of HCl. Cool slowly to induce crystallization.
 - Final Product: **Vapitadine Dihydrochloride**.

Reaction Flowchart (Graphviz)



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Figure 1: Step-by-step synthetic pathway for **Vapitadine Dihydrochloride**, highlighting the convergent assembly of the spiro-tricyclic core.

Quantitative Data Summary

Parameter	Value / Condition	Rationale
Key Intermediate Yield	~65-75% (Step 1)	High efficiency of PPA-mediated cyclization.
Ammonolysis Temp	80–100°C	Required to displace the ethoxy group from the sterically hindered ester.
Salt Stoichiometry	1 : 2.1 (Base : HCl)	Ensures complete formation of the dihydrochloride salt.
Solubility Profile	High (Acidic pH)	The dihydrochloride salt is highly soluble in water; free base is lipophilic.
Critical Impurity	Mono-hydrochloride	Avoided by using excess HCl and non-aqueous solvent (IPA) for precipitation.

References

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